molecular formula C25H18N2O2S3 B11623112 (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11623112
M. Wt: 474.6 g/mol
InChI Key: NVHKPQHBCKPTTO-HMAPJEAMSA-N
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Description

(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a thiazolidinone ring with phenothiazine and benzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 2-chloro-1-(10H-phenothiazin-10-yl)ethanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases. Its unique mechanism of action and ability to target specific molecular pathways make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the phenothiazine moiety, resulting in different biological activity.

    (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(phenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one: Contains a phenyl group instead of the phenothiazine moiety, leading to variations in chemical reactivity and biological effects.

Uniqueness

The presence of the phenothiazine moiety in (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one distinguishes it from similar compounds. This structural feature contributes to its unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H18N2O2S3

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H18N2O2S3/c1-16-10-12-17(13-11-16)14-22-24(29)26(25(30)32-22)15-23(28)27-18-6-2-4-8-20(18)31-21-9-5-3-7-19(21)27/h2-14H,15H2,1H3/b22-14-

InChI Key

NVHKPQHBCKPTTO-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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